molecular formula C8H5BrClNO B12873013 2-(Bromomethyl)-7-chloro-1,3-benzoxazole CAS No. 920036-25-5

2-(Bromomethyl)-7-chloro-1,3-benzoxazole

Cat. No.: B12873013
CAS No.: 920036-25-5
M. Wt: 246.49 g/mol
InChI Key: ZFGARWVOJLGTIS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-chlorobenzo[d]oxazole is a heterocyclic compound that contains both bromine and chlorine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole typically involves the bromination of 7-chlorobenzo[d]oxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the bromination of the methyl group attached to the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole involves its interaction with biological targets through its bromine and chlorine atoms. These halogen atoms can form halogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)benzo[d]oxazole
  • 2-(Chloromethyl)-7-chlorobenzo[d]oxazole
  • 2-(Bromomethyl)-6-chlorobenzo[d]oxazole

Uniqueness

2-(Bromomethyl)-7-chlorobenzo[d]oxazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogens enhances its potential as a versatile intermediate in various synthetic and biological applications .

Properties

IUPAC Name

2-(bromomethyl)-7-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGARWVOJLGTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726494
Record name 2-(Bromomethyl)-7-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920036-25-5
Record name 2-(Bromomethyl)-7-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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